6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H7BrN2O2 This compound is of interest due to its unique structure, which includes a bromine atom and a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid:
Uniqueness
The presence of the bromine atom in 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid makes it unique compared to its analogs. Bromine is a larger atom and more polarizable than chlorine or fluorine, which can affect the compound’s reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-4-6(9(13)14)8-7(12)2-5(10)3-11-8/h2-4H,1H3,(H,13,14) |
InChI Key |
RMXJIYWMSJDMCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.